Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate is an organic compound that features a unique structure combining a dioxin ring with a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated to form the dioxin ring.
Esterification: The carboxylic acid group is esterified to form the propanoate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate is unique due to its specific combination of a dioxin ring and a propanoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H12O5 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12O5/c1-15-11(14)7-9(13)8-3-2-4-10-12(8)17-6-5-16-10/h2-4H,5-7H2,1H3 |
InChI Key |
YPWWOFRQWZTWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
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